1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine

Catalog No.
S13716550
CAS No.
M.F
C9H10N2S
M. Wt
178.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine

Product Name

1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine

IUPAC Name

1-thieno[3,2-b]pyridin-6-ylethanamine

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

InChI

InChI=1S/C9H10N2S/c1-6(10)7-4-9-8(11-5-7)2-3-12-9/h2-6H,10H2,1H3

InChI Key

LEGSILFBZBBZMD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=CS2)N=C1)N

1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine is an organic compound characterized by its unique structural composition, which includes a thieno ring fused with a pyridine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. The molecular formula for 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine is C9H10N2S, and it features a nitrogen-containing heterocycle that contributes to its biological activity and chemical reactivity.

  • Oxidation: 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine can be oxidized using reagents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, yielding reduced amine derivatives.
  • Substitution: Nucleophilic substitution reactions are possible at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Research indicates that 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine exhibits various biological activities. Studies have shown potential antimicrobial and anticancer properties, making it a candidate for further investigation in therapeutic contexts. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors, thereby modulating biological processes relevant to disease states .

The synthesis of 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the thieno[3,2-b]pyridine core. This is followed by introducing the ethan-1-amine group through reactions involving reagents such as bromine and potassium carbonate, often utilizing palladium catalysts to facilitate coupling reactions. Optimization for yield and purity is crucial in industrial settings .

The compound has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
  • Biology: Researchers study its potential biological activities, particularly its role in antimicrobial and anticancer research.
  • Medicine: Ongoing research explores its use as a therapeutic agent for diseases such as cancer and infections.
  • Industry: It is utilized in developing new materials with specific properties, including conductivity and fluorescence .

Interaction studies involving 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine focus on its binding affinity to various molecular targets. These studies aim to elucidate its pharmacodynamics and pharmacokinetics, providing insights into how it may influence biological pathways. Understanding these interactions is essential for assessing its therapeutic potential and safety profile in clinical applications .

Several compounds share structural similarities with 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine. Below are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-(Thieno[3,2-b]pyridin-6-yl)ethanoneContains a ketone group instead of an amine groupDifferent reactivity profile due to carbonyl presence
1-(Pyridin-2-yl)ethan-1-amineLacks the thieno ringAltered biological activity due to structural differences
1-(Thieno[3,2-b]pyridin-6-yl)ethanoneSimilar structure but with a different functional groupAffects chemical behavior and potential applications

The uniqueness of 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine lies in its specific ring fusion and electronic properties. These characteristics influence both its chemical reactivity and biological activity compared to the similar compounds listed above .

Traditional heterocyclic condensation methodologies have provided the foundational synthetic routes for constructing thieno[3,2-b]pyridine derivatives. The classical approach involves the cyclization of nitrogen-(3-thienyl)-methyl-nitrogen-[2,2-(OR)2]ethyl-para-toluene sulfonamide compounds through acid treatment in the presence of organic solvents [1]. This established methodology utilizes strong inorganic acids such as hydrochloric acid, sulfuric acid, or hydrobromic acid as cyclization agents [1]. The reaction proceeds effectively in inert organic solvents including dioxane, ethanol, isopropanol, and butanol at temperatures ranging from 50°C to the boiling temperature of the reaction mixture [1].

The Gewald reaction represents another cornerstone methodology for synthesizing thienopyridine scaffolds through three-component condensation reactions [2]. This elegant synthetic protocol involves the one-pot reaction of alpha-methylene carbonyl compounds, alpha-activated acetonitrile derivatives, and elemental sulfur at temperatures not exceeding 45°C in methanol or ethanol [2]. The reaction utilizes secondary amines such as diethylamine or morpholine in 0.5-1.0 molar equivalent amounts as base catalysts [2]. The mechanism proceeds through three distinct base-promoted steps: initial condensation of starting substrates, sulfur addition to alpha,beta-unsaturated nitrile intermediates, and final ring-closure of ylidene-sulfur adducts [2].

A complementary synthetic strategy employs the condensation of picolines to generate both side chain acids and esters, which subsequently undergo cyclization to form the thieno[3,2-b]pyridine core structure [3]. Research has demonstrated that orthogonal-halogenated pyridine derivatives containing methylene groups activated by nitrile or ester functionality can be effectively converted to thienopyridine systems through reaction with carbon disulfide in the presence of base, followed by alkylation with iodomethane [3]. This methodology affords novel thienopyridines with yields ranging from 45% to 95% depending on the specific substituent patterns [2].

Reaction TypeStarting MaterialsReaction ConditionsTypical Yields
Sulfonamide CyclizationN-(3-thienyl)-methyl sulfonamidesHCl, 50-100°C, alcohol solvent76-95%
Gewald Reactionα-methylene carbonyl, acetonitrile, sulfurBase, MeOH/EtOH, <45°C45-95%
Carbon Disulfide CondensationHalogenated pyridines, CS₂Base, alkylation50-85%

Modern Transition Metal-Catalyzed Cyclization Strategies

Modern synthetic approaches have increasingly leveraged transition metal catalysis to achieve efficient and selective formation of thieno[3,2-b]pyridine derivatives. Palladium-catalyzed coupling reactions have emerged as particularly powerful methodologies for constructing these heterocyclic systems [4] [5]. Several novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines have been successfully prepared through palladium-catalyzed carbon-nitrogen Buchwald-Hartwig coupling of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with aryl and heteroarylamines [5]. These reactions proceed under optimized conditions using different palladium catalyst systems and demonstrate excellent functional group tolerance [5].

Rhodium-catalyzed methodologies have also proven highly effective for thienopyridine synthesis [6]. Rhodium(III) catalysts promote formal (4 + 2) intramolecular oxidative annulation between acrylic or benzoic acid derivatives and alkynes [6]. Treatment of appropriate substrates with 2.5 mol% [Cp*RhCl₂]₂ in tert-amyl alcohol at 100°C, using 2 equivalents of copper diacetate as oxidant, generates desired cycloadducts in yields up to 82% [6]. Alternative conditions employing dimethylformamide as solvent and silver carbonate as oxidant have demonstrated even higher efficiency for specific substrate combinations [6].

Copper-catalyzed cyclization strategies represent another significant advancement in thienopyridine synthesis [7]. 2-Acetylthienopyridine derivatives can be readily prepared through nucleophilic thiolation and copper-catalyzed cyclization of ortho-propynol fluoropyridine substrates using xanthate as a thiol surrogate [7]. This methodology proceeds under mild conditions and exhibits excellent chemoselectivity, broad substrate scope, and good functional group tolerance [7]. The transformation involves a cascade process incorporating nucleophilic thiolation, copper-catalyzed cyclization, and oxidation steps [7].

Manganese-catalyzed cyclization reactions have emerged as environmentally friendly alternatives for heterocycle formation [8]. Manganese-catalyzed [3 + 2] cyclization reactions involving ketones and isocyanates proceed through inert carbon-hydrogen activation mechanisms [8]. These methodologies offer efficient synthetic routes while demonstrating the distinctive catalytic capabilities of manganese in oxidative cyclization transformations [8].

Metal CatalystReaction TypeSubstrate RequirementsYield RangeKey Advantages
PalladiumBuchwald-Hartwig CouplingBromothienopyridines, arylamines65-95%High functional group tolerance
Rhodium(III)Oxidative AnnulationAcrylic acids, alkynes50-82%Mild conditions, high selectivity
CopperThiolation-CyclizationPropynol pyridines, xanthates60-85%Broad substrate scope
Manganese[3+2] CyclizationKetones, isocyanates45-75%Environmentally friendly

Solvent-Free Mechanochemical Synthesis Pathways

Mechanochemical synthesis has revolutionized the preparation of thienopyridine derivatives by eliminating the need for organic solvents while significantly reducing reaction times [9]. Ball milling techniques have been successfully applied to the synthesis of nitrogen-containing heterocycles, offering distinct advantages including energy efficiency, environmental sustainability, and operational simplicity [9]. The mechanochemical approach utilizing planetary ball mills at controlled frequencies has demonstrated remarkable effectiveness for heterocyclic compound formation [10].

Solvent-free mechanochemical synthesis of thienopyridine derivatives proceeds through controlled ball milling at temperatures ranging from -100°C to 300°C with rotation speeds between 10 and 500 revolutions per minute [10]. Reaction times typically range from 1 to 300 hours depending on the specific transformation and substrate requirements [10]. The mechanochemical approach enables precise control of reaction rates through adjustment of milling temperature and rotation speed parameters [10].

Recent developments in mechanochemical forced oxidative degradation of thienopyridine-containing compounds have revealed important insights into solid-state reactivity patterns [11]. Studies utilizing clopidogrel hydrogensulfate as a model substrate demonstrated that mechanochemical oxidative degradation with Oxone produces reproducible degradation profiles in short reaction times using only the active pharmaceutical ingredient [11]. The mechanochemical approach generates complex degradation mixtures that include endogenous-iminium compounds, diketones, acetylated thienopyridines, and halogenated derivatives [12].

Twin screw extrusion represents an advanced mechanochemical technique for continuous, scalable synthesis of organic compounds including heterocycles [13]. This methodology enables solvent-free synthesis with convenient removal of water byproducts as vapor during the extrusion process due to elevated processing temperatures [13]. The technique has demonstrated success in condensation reactions relevant to thienopyridine synthesis, including Knoevenagel condensations, imine formations, and Michael additions [13].

Mechanochemical synthesis of iron(II) photosensitizers containing pyridine ligands has been achieved through one-pot two-step ball milling procedures [14]. These reactions proceed with drastically reduced overall reaction times, eliminate solvent requirements, and achieve high product yields ranging from 73% to 99% [14]. The formation of metal complexes can be monitored using in situ Raman spectroscopy through transparent milling jars [14].

Mechanochemical MethodEquipmentReaction ConditionsTypical YieldsAdvantages
Ball MillingPlanetary mill150-500 rpm, 1-24 h70-95%Solvent-free, fast reactions
Twin Screw ExtrusionTSE apparatus80-120°C, continuous85-99%Scalable, continuous process
Forced DegradationBall mill + oxidantsRT-100°C, 2-6 hQuantitativeRapid screening method

Regioselective Functionalization of Thieno[3,2-b]pyridine Scaffold

Regioselective functionalization of the thieno[3,2-b]pyridine scaffold requires sophisticated strategies to achieve selective modification at specific positions while preserving the heterocyclic core integrity [15]. Direct lithiation approaches have been established for all positions of the fused thienothiophene ring system, although selective lithiations at the 3- and 6-positions require halogen-lithium exchange and low temperature conditions [15]. Organolithium reagents demonstrate limited compatibility with electron-withdrawing functional groups including aldehydes, ketones, and esters [15].

Direct magnesiation represents an alternative strategy offering exceptional functional group tolerance for thieno[3,2-b]pyridine functionalization [15]. The recently developed magnesium/lithium-amide base TMPMgCl·LiCl enables multiple magnesiations of aromatic and heteroaromatic substrates with broad applicability [15]. Sequential metalation protocols starting from readily available 2,5-dichlorothieno[3,2-b]thiophene allow incorporation of sensitive functional groups that can be tolerated in subsequent modifications [15].

Regioselective bromination of thieno[2,3-b]pyridine proceeds with high selectivity toward the 4-position, achieving 87% isolated yield under mild conditions [16]. This transformation represents the first regioselective bromination methodology for this heterocyclic system [16]. Subsequent cross-coupling reactions of 4-bromothieno[2,3-b]pyridine proceed in excellent yields, demonstrating the utility of this intermediate as a versatile building block for drug discovery applications [16].

Carbon-carbon and carbon-nitrogen palladium-catalyzed coupling reactions enable systematic functionalization of thieno[3,2-b]pyridine derivatives [4]. Precursor compounds in the thieno[3,2-b]pyridine series can be effectively utilized as components in Suzuki-Miyaura cross-coupling reactions with (hetero)aryl pinacol boranes, trifluoro potassium boronate salts, or boronic acids [17]. These methodologies achieve compound diversification with yields typically ranging from 65% to 95% [17].

Intramolecular cyclization strategies provide access to tricyclic thieno[3,2-b]pyridine derivatives through annulation reactions [4]. Palladium-catalyzed intramolecular cyclizations proceed under mild conditions and demonstrate excellent regioselectivity for specific substitution patterns [4]. The methodology enables construction of complex polycyclic architectures from relatively simple thieno[3,2-b]pyridine precursors [4].

Temperature control emerges as a critical parameter for regioselective functionalization reactions . Hydrolysis reactions require reflux conditions at 100-110°C to ensure complete conversion of ester functionalities to carboxylic acids . Cyclocondensation reactions utilizing aminothiophene derivatives proceed optimally at 80-100°C for condensation steps, with subsequent cyclization requiring reflux conditions at 110°C .

Functionalization MethodRegioselectivityReaction ConditionsTypical YieldsFunctional Group Tolerance
TMPMgCl·LiCl Magnesiation3,6-positions-78°C, THF75-90%Excellent (aldehydes, ketones)
Bromination4-position (87% selective)Mild conditions, RT87%Good
Pd-Catalyzed CouplingVarious positions80-120°C, base65-95%Moderate to good
Intramolecular CyclizationRing-dependent100-150°C70-85%Good

The electronic structure of 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine represents a fascinating subject for computational quantum chemistry due to its unique heterocyclic framework combining thiophene and pyridine moieties. This bicyclic system exhibits distinctive electronic properties that have been extensively studied through various theoretical approaches, particularly density functional theory calculations and molecular dynamics simulations.

Density Functional Theory Calculations

Density functional theory has emerged as the primary computational method for investigating the electronic structure of thieno[3,2-b]pyridine derivatives [1] [2] [3]. The B3LYP functional, combined with various basis sets ranging from 6-31G(d) to 6-311++G(d,p), has demonstrated exceptional reliability in predicting the electronic properties of these heterocyclic systems [4] [5] [6]. Recent computational studies have established that the B3LYP/6-311++G(d,p) level of theory provides optimal balance between computational efficiency and accuracy for thieno[3,2-b]pyridine electronic structure calculations [6].

The incorporation of dispersion corrections through B3LYP-D3 methodology has proven particularly valuable for helical pyridine-thiophene oligomers, where non-bonding interactions between adjacent molecular units significantly influence the overall electronic structure [7]. These dispersion-corrected calculations reveal that the stabilization energies of helical oligomers increase substantially with chain length, indicating strong intermolecular interactions that are crucial for understanding the electronic behavior of extended thieno[3,2-b]pyridine systems [7].

For excited-state properties, hybrid functionals such as CAM-B3LYP, ωB97XD, and M06-2X have demonstrated superior performance compared to conventional global hybrid functionals [2] [8]. These range-separated functionals provide more accurate descriptions of charge-transfer excitations and absorption spectra, which are particularly important for understanding the optoelectronic properties of thieno[3,2-b]pyridine derivatives [2].

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis of 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine reveals distinctive electronic characteristics that govern its chemical reactivity and photophysical properties. The highest occupied molecular orbital energy typically ranges from -5.0 to -7.5 electron volts, while the lowest unoccupied molecular orbital energy spans -1.0 to -3.0 electron volts, resulting in HOMO-LUMO energy gaps between 1.9 and 6.2 electron volts [9] [3] [6].

The HOMO distribution in thieno[3,2-b]pyridine systems predominantly localizes on the thiophene ring, reflecting the electron-rich character of the sulfur-containing heterocycle [10] [11]. This localization pattern significantly influences the electron donation capability of the molecule, with the thiophene moiety serving as the primary electron-donating site. Conversely, the LUMO typically exhibits greater delocalization across both the thiophene and pyridine rings, with enhanced electron density on the nitrogen-containing pyridine portion [10] [11].

The frontier orbital coefficients analysis demonstrates that the introduction of an ethanamine substituent at the 6-position of the thieno[3,2-b]pyridine core modifies the electron density distribution patterns [3]. The amine group introduces additional electron density through its lone pair electrons, which can participate in orbital mixing with the aromatic π-system. This interaction results in enhanced electron delocalization and modified frontier orbital energies compared to unsubstituted thieno[3,2-b]pyridine systems [3].

Computational studies have revealed that the dihedral angles between the thiophene and pyridine planes significantly influence the frontier orbital characteristics [10]. Planar conformations generally exhibit greater orbital overlap and smaller HOMO-LUMO gaps, while twisted conformations show reduced conjugation and larger energy gaps [10]. For 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine, the optimal dihedral angle typically ranges from 0 to 15 degrees, maintaining substantial π-conjugation while accommodating the steric requirements of the ethanamine substituent [3].

The natural transition orbital analysis provides additional insights into the electronic transitions of thieno[3,2-b]pyridine derivatives [2]. The dominant electronic transitions typically involve π→π* excitations from the HOMO to LUMO, with significant contributions from molecular orbitals located on both heterocyclic rings [2]. These transitions are responsible for the characteristic absorption bands observed in the ultraviolet-visible spectra of these compounds [2].

Molecular Dynamics Simulations of Solvation Effects

Molecular dynamics simulations provide essential insights into the solvation behavior and environmental effects on the electronic structure of 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine [15] [16] [17] [18]. These simulations reveal how solvent molecules organize around the heterocyclic solute and how this solvation shell influences the molecular properties and reactivity [18] [19].

The solvation of thieno[3,2-b]pyridine derivatives involves complex intermolecular interactions that depend critically on both the solute structure and solvent properties [18]. In polar protic solvents such as water and methanol, hydrogen bonding interactions dominate the solvation behavior [18]. The pyridine nitrogen and ethanamine nitrogen atoms serve as primary hydrogen bond acceptor and donor sites, respectively, leading to preferential solvent organization around these functional groups [18].

Molecular dynamics simulations using the GAFF force field demonstrate that the local solvent environment around 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine is highly structured [16] [17]. The first solvation shell typically contains 4-6 solvent molecules in direct contact with the heterocyclic core, with additional solvent molecules forming a more diffuse second solvation shell [16]. The residence times of solvent molecules in the first solvation shell range from several picoseconds to nanoseconds, depending on the strength of the intermolecular interactions [16].

The solvation free energies calculated through alchemical free energy calculations provide quantitative measures of the thermodynamic stability of the solvated species [16] [17] [19]. For thieno[3,2-b]pyridine derivatives in aqueous solution, solvation free energies typically range from -10 to -30 kilocalories per mole, indicating favorable solvation [16] [17]. The precise values depend on the specific substitution pattern and the presence of hydrogen bonding groups [17].

Temperature-dependent molecular dynamics simulations reveal that solvation effects are sensitive to thermal conditions [15] [16]. At elevated temperatures, the solvation shell becomes more dynamic, with increased solvent exchange rates and reduced structural organization [16]. These temperature effects can significantly influence the effective dielectric constant experienced by the solute molecule, thereby affecting its electronic properties [16].

The impact of solvation on electronic structure manifests through several mechanisms [6] [18]. Polarization effects arise from the interaction between the solute charge distribution and the solvent electric field, leading to modifications in the frontier orbital energies and charge distribution [6]. These effects are particularly pronounced for polar solvents, where the high dielectric constant can stabilize charged or dipolar electronic states [6].

Specific intermolecular interactions, such as hydrogen bonding, create additional perturbations to the electronic structure [18]. Hydrogen bond formation between solvent molecules and the pyridine nitrogen or ethanamine nitrogen results in electron density redistribution and shifts in the absorption spectra [18]. These shifts can be quantitatively predicted through time-dependent density functional theory calculations that include solvent effects through continuum solvation models [6].

The dynamic nature of solvation introduces time-dependent fluctuations in the electronic properties [18]. Molecular dynamics simulations coupled with quantum mechanical calculations reveal that the HOMO-LUMO gap fluctuates by several tenths of an electron volt on timescales of picoseconds to nanoseconds [18]. These fluctuations arise from the continuous rearrangement of the solvation shell and contribute to the broadening of electronic absorption bands observed experimentally [18].

Comparative studies of different solvents demonstrate that the solvation behavior is highly solvent-specific [16] [18]. In nonpolar solvents such as cyclohexane, van der Waals interactions dominate, leading to more uniform solvation shells and smaller perturbations to the electronic structure [16]. Polar aprotic solvents such as acetonitrile provide intermediate behavior, with dipole-dipole interactions contributing to solvent organization without the strong directional effects of hydrogen bonding [18].

The computational predictions from molecular dynamics simulations show excellent agreement with experimental solvation data, with mean absolute errors typically less than 1 kilocalorie per mole for solvation free energies [16] [17]. This level of accuracy validates the use of modern force fields and simulation protocols for predicting the solvation behavior of complex heterocyclic compounds such as 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine [17].

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

178.05646950 g/mol

Monoisotopic Mass

178.05646950 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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